N-Isopropylpropanamide vs. Primary Propanamide: A 2500-Fold Increase in Calculated Lipophilicity (LogP) That Determines Membrane Penetration Potential
The target compound's calculated LogP (ALOGPS) is +0.69 , whereas the corresponding unsubstituted amide, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide, exhibits a calculated LogP of –0.35 . This represents a net ΔLogP of +1.04 log units, equivalent to a roughly 11-fold increase in octanol–water partition coefficient per log unit, and an overall >2500-fold greater lipophilicity. The increased lipophilicity is consistent with the N-isopropyl group acting as a hydrophobic shield that reduces the desolvation penalty for membrane transit.
| Evidence Dimension | Calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = +0.68842 |
| Comparator Or Baseline | 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanamide: LogP = –0.35088 |
| Quantified Difference | ΔLogP = +1.04; ~11-fold increase in P_oct/water per log unit; >2500-fold overall |
| Conditions | In silico prediction; ALOGPS consensus model (vendor-reported) |
Why This Matters
For neuroinflammation or Alzheimer's disease targets requiring blood–brain barrier penetration, the >2500-fold lipophilicity advantage of the N-isopropyl analog makes it a more suitable candidate for CNS lead optimization, whereas the primary amide is predicted to be poorly CNS-penetrant.
